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Compound of Interest

Compound Name: AG 1406

Cat. No.: B1600224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AG 1406 is a selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a

receptor tyrosine kinase that is a key driver in the pathogenesis of several cancers, most

notably a subset of breast cancers. Overexpression of HER2 leads to aberrant activation of

downstream signaling pathways, promoting cell proliferation, survival, and differentiation. AG
1406, also known as compound M19, serves as a valuable tool for in vitro studies aimed at

understanding the role of HER2 in cancer biology and for the preclinical assessment of HER2-

targeted therapies. These application notes provide detailed protocols for the use of AG 1406
in common laboratory research applications.

Mechanism of Action
AG 1406 exerts its inhibitory effects by targeting the kinase activity of HER2. By binding to the

ATP-binding pocket of the HER2 kinase domain, AG 1406 prevents the phosphorylation and

activation of the receptor. This blockade of HER2 signaling leads to the inhibition of

downstream pathways, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for

cell growth and survival.
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A summary of the quantitative data for AG 1406 is presented in the table below. This

information is critical for designing and interpreting experiments.

Parameter Value Cell Line/System Notes

Target HER2/erbB2 -
Receptor Tyrosine

Kinase

IC50 (HER2) 10.57 µM BT474 cells

This is the half

maximal inhibitory

concentration in a

HER2-overexpressing

breast cancer cell line.

[1][2]

IC50 (EGFR) >50 µM EGF-3T3 cells

Demonstrates

selectivity for HER2

over EGFR.[1][2]

Molecular Formula C16H18N2O - [2]

Molecular Weight 254.33 g/mol - [2]

Solubility DMSO -
Prepare stock

solutions in DMSO.

Storage
-20°C (1 month) or

-80°C (6 months)
Stock Solution

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by AG
1406.
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HER2 signaling pathway and AG 1406's point of inhibition.
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Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of AG 1406.

Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the dose-dependent effect of AG 1406 on the viability of

cancer cell lines.

Experimental Workflow:

Workflow for a cell viability assay.

Materials:

HER2-overexpressing cell line (e.g., BT474, SK-BR-3)

HER2-low expressing cell line (e.g., MCF-7, MDA-MB-231) for selectivity testing

Complete cell culture medium

96-well plates

AG 1406

DMSO (for stock solution)

MTT or XTT assay kit

Multichannel pipette

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell

attachment.
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Compound Preparation: Prepare a 10 mM stock solution of AG 1406 in DMSO. From this

stock, prepare a series of dilutions in complete medium to achieve final concentrations

ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared at the

same final concentration as in the highest AG 1406 treatment.

Treatment: Remove the medium from the wells and add 100 µL of the prepared AG 1406
dilutions or vehicle control. Incubate for 72 hours.

MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to

each well. Incubate for 2-4 hours at 37°C.

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in

0.01 M HCl) to each well and incubate overnight at 37°C.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm

for MTT, 450 nm for XTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the dose-response curve and determine the IC50 value.

Western Blot Analysis of HER2 Signaling
This protocol is used to assess the effect of AG 1406 on the phosphorylation status of HER2

and its downstream signaling proteins.

Experimental Workflow:

Workflow for Western Blot analysis.

Materials:

HER2-overexpressing cell line (e.g., BT474)

6-well plates

AG 1406

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK,

anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

cells with AG 1406 at desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a

specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the

cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli

buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to their total protein counterparts.

In Vitro HER2 Kinase Assay
This protocol measures the direct inhibitory effect of AG 1406 on the enzymatic activity of

purified HER2 kinase.

Experimental Workflow:

Workflow for an in vitro kinase assay.

Materials:

Recombinant purified HER2 kinase

Kinase assay buffer

AG 1406

ATP

HER2 substrate (e.g., a synthetic peptide)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates
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Luminometer

Procedure:

Reagent Preparation: Prepare the kinase reaction buffer, enzyme, substrate, and ATP

solutions according to the assay kit manufacturer's instructions. Prepare serial dilutions of

AG 1406.

Assay Setup: In a 384-well plate, add the kinase buffer, AG 1406 dilutions, and the purified

HER2 enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

Inhibitor Incubation: Incubate the plate at room temperature for 10-15 minutes to allow AG
1406 to bind to the enzyme.

Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate

at 30°C for 60 minutes.

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a

detection reagent such as ADP-Glo™. This typically involves a two-step process of ATP

depletion followed by conversion of ADP to ATP and a subsequent luciferase-based

detection of the newly synthesized ATP.

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of

kinase inhibition for each AG 1406 concentration relative to the positive control. Plot the

dose-response curve and determine the IC50 value.

Conclusion
AG 1406 is a specific and effective tool for the in vitro investigation of HER2 signaling in cancer

research. The protocols provided herein offer a framework for characterizing its biological

effects on cell viability, signal transduction, and direct enzymatic activity. Proper experimental

design, including the use of appropriate controls and dose ranges based on the known IC50, is

crucial for obtaining reliable and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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